3-Amino-1,1-difluoropentan-2-ol
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Overview
Description
3-Amino-1,1-difluoropentan-2-ol: is an organic compound with the molecular formula C5H11F2NO It is a derivative of pentanol, where the second carbon is substituted with an amino group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1-difluoropentan-2-ol typically involves the introduction of fluorine atoms and an amino group into the pentanol backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-chloro-1,1-difluoropentane, is reacted with ammonia or an amine under controlled conditions to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as fluorination, amination, and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-1,1-difluoropentan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or sulfonates can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of difluoropentanone derivatives.
Reduction: Formation of difluoropentanol derivatives.
Substitution: Formation of various substituted pentanol derivatives.
Scientific Research Applications
Chemistry: 3-Amino-1,1-difluoropentan-2-ol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Due to its unique structure, this compound is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require specific fluorinated functionalities.
Mechanism of Action
The mechanism of action of 3-Amino-1,1-difluoropentan-2-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug design. The amino group allows for further functionalization and interaction with biological targets.
Comparison with Similar Compounds
- 3-Amino-1,1-difluoropropan-2-ol
- 3-Amino-1,1-difluorobutan-2-ol
- 3-Amino-1,1-difluorohexan-2-ol
Uniqueness: Compared to its analogs, 3-Amino-1,1-difluoropentan-2-ol offers a balance of chain length and functional group positioning, which can influence its reactivity and interaction with other molecules. The presence of two fluorine atoms provides unique electronic properties that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C5H11F2NO |
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Molecular Weight |
139.14 g/mol |
IUPAC Name |
3-amino-1,1-difluoropentan-2-ol |
InChI |
InChI=1S/C5H11F2NO/c1-2-3(8)4(9)5(6)7/h3-5,9H,2,8H2,1H3 |
InChI Key |
ARXJBEMSIHEXAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(F)F)O)N |
Origin of Product |
United States |
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